2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2,5-Dichloro-3-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BCl2O3 . It has a molecular weight of 220.846 .
Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-3-methoxyphenylboronic acid” consists of 7 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 chlorine atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
“2,5-Dichloro-3-methoxyphenylboronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 386.3±52.0 °C at 760 mmHg, and a flash point of 187.4±30.7 °C . The exact mass is 219.986526 .Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound prepared from a reaction involving a similar dioxaborolane, was analyzed to determine its orthorhombic space group and lattice constants. This research aids in understanding the molecular geometry and electron distribution of boron-containing compounds, which is crucial for their application in organic synthesis and material science (Seeger & Heller, 1985).
Organic Synthesis
In organic synthesis, derivatives of 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are utilized for various synthetic applications. For instance, these compounds are instrumental in the catalyzed diboration of bis(4-methoxyphenyl)ethyne, demonstrating the compound's role in facilitating reactions that introduce boron into organic molecules. This process is essential for creating complex molecules with boron-containing functional groups, which are valuable in pharmaceuticals, agrochemicals, and material science (Clegg et al., 1996).
Material Science
The study of deeply colored polymers incorporating 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in their main chain involved the use of a boron-containing monomer similar to the specified compound. This research highlights the role of boron-containing compounds in developing new materials with specific electronic and optical properties, which can be applied in electronics, photonics, and as advanced coatings (Welterlich, Charov, & Tieke, 2012).
Catalysis
Research on the synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes showcases the utility of boron-containing compounds in the development of new materials and chemicals. These compounds have potential applications in the synthesis of conjugated polyenes, which are important for liquid crystal display (LCD) technology and could have implications for the treatment of neurodegenerative diseases (Das et al., 2015).
Properties
IUPAC Name |
2-(2,5-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWKJYXBDNWOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148833 | |
Record name | 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-23-9 | |
Record name | 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936249-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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